molecular formula C10H13NO4 B8698392 1,2-Dimethoxy-4-(2-nitroethyl)benzene CAS No. 70360-83-7

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Cat. No. B8698392
CAS RN: 70360-83-7
M. Wt: 211.21 g/mol
InChI Key: OOFXLZSSEQKLRE-UHFFFAOYSA-N
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Patent
US04701461

Procedure details

In a 1 l. r.b. flask 100 g. (0.6 mole) of 3,4-dimethoxybenzaldehyde, 40 g. (0.52 mole) of ammonium acetate, 50 ml. (0.93 mole) of nitromethane, and 400 ml. of glacial acetic acid were combined and refluxed for 2 hours. The solution was then cooled to room temperature overnight. Yellow crystals were then collected via suction filtration and washed with hexane and ether. 73 g. of desired product were collected with m.p. 133°-134° C.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step Two
Quantity
0.93 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH3:21])([O-:20])=[O:19]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH2:21][N+:18]([O-:20])=[O:19])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
0.52 mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0.93 mol
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Yellow crystals were then collected via suction filtration
WASH
Type
WASH
Details
washed with hexane and ether
CUSTOM
Type
CUSTOM
Details
of desired product were collected with m.p. 133°-134° C.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CC[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.